![molecular formula C46H46O2P2 B14771889 Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)](/img/structure/B14771889.png)
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] is a complex organophosphorus compound It is characterized by its unique structure, which includes a decahydrodibenzo dioxacyclohexadecin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to a phosphine oxide.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce a variety of phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] exerts its effects involves its ability to act as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and other reactive species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphine, [(15aR)-7,8,9,10-tetrahydro-6H-dibenzo[b,d][1,6]dioxacycloundecin-1,15-diyl]bis[diphenyl-(9CI)]
- Phosphine, [(16aR)-6,7,8,9,10,11-hexahydrodibenzo[b,d][1,6]dioxacyclododecin-1,16-diyl]bis[diphenyl-(9CI)]
- Phosphine, [(19aR)-7,8,9,10,11,12,13,14-octahydro-6H-dibenzo[b,d][1,6]dioxacyclopentadecin-1,19-diyl]bis[diphenyl-(9CI)]
Uniqueness
What sets phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] apart from similar compounds is its specific ring structure and the resulting steric and electronic properties. These unique features make it particularly effective in certain catalytic applications and provide distinct advantages in terms of reactivity and selectivity .
Eigenschaften
Molekularformel |
C46H46O2P2 |
|---|---|
Molekulargewicht |
692.8 g/mol |
IUPAC-Name |
(24-diphenylphosphanyl-9,18-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-18-34-48-36-38-22-20-32-44(50(41-27-13-7-14-28-41)42-29-15-8-16-30-42)46(38)45-37(35-47-33-17-3-1)21-19-31-43(45)49(39-23-9-5-10-24-39)40-25-11-6-12-26-40/h5-16,19-32H,1-4,17-18,33-36H2 |
InChI-Schlüssel |
PUIBDQOXALAGLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCOCC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(COCCC1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B14771815.png)
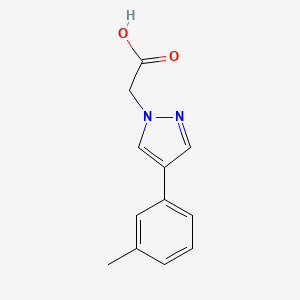
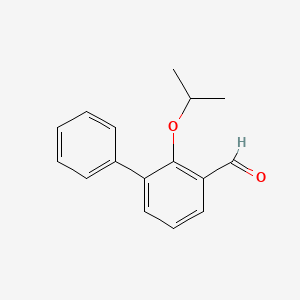
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
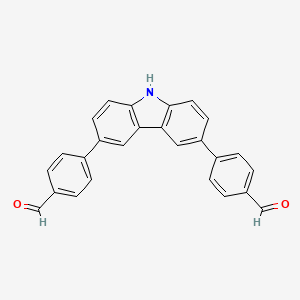
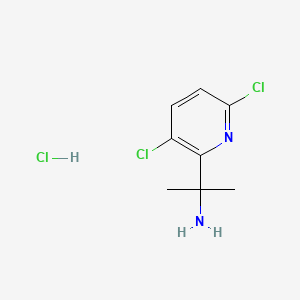


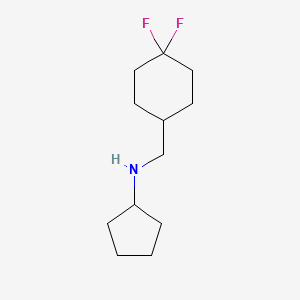

![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)
